
Alizarine Yellow R
Overview
Description
Alizarine Yellow R (AYR), also known as Mordant Yellow 1 (C.I. 14030), is an azo dye with the chemical formula C₁₃H₈N₃NaO₅ (sodium salt form) and a molecular weight of 309.21 g/mol . It is recognized for its role as a pH indicator, transitioning from yellow to deep reddish-violet between pH 10.1 and 12.0, making it valuable in assessing concrete carbonation . Structurally, it consists of a salicylic acid backbone with a 4-nitrophenylazo group, enabling its chelation properties for metal ion detection (e.g., manganese) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alizarine Yellow R is synthesized via the azo coupling of salicylic acid and the diazonium derivative of 4-nitroaniline . The process involves the following steps:
Diazotization: 4-nitroaniline is treated with sodium nitrite in an acidic medium to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with salicylic acid under alkaline conditions to form this compound.
Industrial Production Methods: An alternative industrial method involves dissolving 4-nitrochlorobenzene in dichloromethane and reacting it with a sodium hydroxide solution containing 5-hydrazino salicylic acid. The mixture is heated, followed by the addition of hydrogen peroxide under ultrasonic and stirring conditions to obtain high-purity this compound sodium salt .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: this compound can participate in electrophilic substitution reactions due to the presence of the azo group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Dye Degradation Studies
- Biodegradation : Alizarine Yellow R serves as a model compound for evaluating biodegradation methods using bacteria or enzymes. Research has shown that certain microbial strains can effectively degrade this dye, making it useful for developing biological wastewater treatment techniques.
- Photocatalytic Degradation : Studies have demonstrated the effectiveness of biogenic zinc oxide nanoparticles (ZnO NPs) in degrading this compound under UV light. The degradation kinetics follow a pseudo-first-order model, with light source type significantly influencing the degradation efficiency .
- Spectrophotometric Analysis
-
Environmental Monitoring
- The stability and detectability of this compound make it an ideal candidate for monitoring dye pollution in aquatic environments. Researchers use it to assess the efficiency of various wastewater treatment methods, contributing to the development of eco-friendly technologies.
Industrial Applications
- Textile and Leather Dyeing
- Food and Pharmaceuticals
- Paints and Coatings
-
Biodegradation Research
- A study investigated the potential of specific bacterial strains to degrade this compound effectively under varying environmental conditions. Results indicated that certain strains could reduce dye concentration significantly within 48 hours, highlighting the feasibility of using biological agents for wastewater treatment.
-
Photocatalytic Removal
- Research utilizing ZnO NPs showed that under UV light, the photocatalytic degradation of this compound was most effective at lower pH levels and higher temperatures, achieving over 90% dye removal within a few hours . This study emphasizes the importance of optimizing conditions for maximum degradation efficiency.
Mechanism of Action
Alizarine Yellow R functions as a pH indicator by undergoing a color change in response to changes in pH. The mechanism involves the ionization of the hydroxyl group and the azo group, leading to different absorption spectra at varying pH levels . The compound’s molecular targets include hydrogen ions, which interact with the ionizable groups, causing a shift in the compound’s color.
Comparison with Similar Compounds
Key Properties:
- CAS Numbers : 1718-34-9 (sodium salt), 2243-76-7 (acid form) .
- Solubility: Water-soluble in sodium salt form; insoluble in non-polar solvents .
- Applications : pH indicator in construction materials, adsorption studies, and spectrophotometric metal analysis .
- Safety : Classified as Harmful if swallowed (GHS Category 4) in its sodium salt form .
Chemical and Functional Comparisons
Table 1: Comparative Analysis of Alizarine Yellow R and Related Compounds
AYR vs. Alizarin Red S (ARS)
- Metal Detection : AYR forms complexes with manganese (II) at pH 5.5–11.0, with a molar absorptivity of 2.27 × 10⁴ L·g⁻¹·cm⁻¹ . ARS, however, is preferred for aluminum detection in complex matrices (e.g., plant digests) due to higher selectivity .
- Adsorption Behavior : Both dyes adsorb onto layered double hydroxide (LDH), but AYR follows pseudo-first-order kinetics initially, transitioning to pseudo-second-order as equilibrium approaches. ARS shows similar trends but with distinct rate constants .
AYR vs. Phenolphthalein
- Carbonation Testing: Phenolphthalein (pH 8.2–10.0) is less reliable for partial carbonation zones in concrete, whereas AYR’s higher pH range (10.1–12.0) improves accuracy in distinguishing fully carbonated regions .
AYR vs. Alizarine Yellow GG (AYGG)
- Adsorption Efficiency : AYGG exhibits physio-chemical sorption on LDH surfaces, similar to AYR, but with differing equilibrium times due to structural variations in azo groups .
Research Findings and Innovations
- Adsorption Studies : AYR and AYGG show 70–90% removal efficiency in aqueous solutions using LDH, with adsorption capacities influenced by pH and ionic strength .
- Spectrophotometry : AYR’s heteroligand complex with manganese achieves a detection limit of 0.5–23.0 µg/mL , validated in agricultural samples like eggplants .
- Historical Use : AYR’s sodium salt was incorporated into early 20th-century pigments as an aluminum lake, highlighting its stability in insoluble forms .
Biological Activity
Alizarine Yellow R (AYR), also known as Mordant Orange 1, is a synthetic azo dye widely used in various industries, including textiles, food, and pharmaceuticals. Its chemical structure and potential biological activities have attracted considerable research interest, particularly regarding its environmental impact and possible therapeutic applications. This article delves into the biological activity of this compound, summarizing findings from diverse studies, including case studies and experimental data.
- Molecular Formula : C₁₄H₁₀N₂O₃S
- CAS Number : 2243-76-7
- Color Index : C.I. 14030
- Melting Point : >300 °C
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Properties : AYR has shown effectiveness against various pathogens, suggesting potential applications in anti-infection treatments .
- Photocatalytic Degradation : Research has demonstrated that AYR can be degraded using photocatalysts like iron nanoparticles and zinc oxide nanoparticles under UV and visible light . This property is crucial for environmental remediation efforts to treat wastewater containing azo dyes.
Table 1: Summary of Photocatalytic Degradation Studies on AYR
These studies highlight the efficiency of different catalysts in degrading AYR, which is essential for reducing its environmental footprint.
Mechanistic Insights
The degradation mechanism of AYR has been explored through theoretical studies. Hydroxyl radicals () play a significant role in initiating the degradation process by cleaving C–N and N–N bonds in the dye structure. The anionic form of AYR exhibits higher reactivity compared to its neutral form, indicating that pH levels can influence its degradation rate .
Case Studies
- Iron Nanoparticles for AYR Degradation : A study utilized nanosized iron particles synthesized from natural extracts to achieve high degradation rates of AYR under sunlight. The results indicated that optimizing reaction conditions such as temperature and pH significantly enhances photocatalytic activity .
- Zinc Oxide Nanoparticles : Another study focused on biogenic ZnO nanoparticles for the removal of AYR from aqueous solutions. The kinetics followed a pseudo-second-order model, indicating strong adsorption affinity and suggesting chemisorption as the rate-determining step .
- Combined Processes : A combined process involving iron-carbon microelectrolysis and aerobic bio-contact oxidation was investigated for enhanced degradation of AYR. Results showed over 96% degradation efficiency with significant total organic carbon removal, demonstrating the effectiveness of integrated treatment approaches .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Alizarine Yellow R to ensure purity in academic research?
- Methodological Answer : Synthesis typically involves diazotization of 4-nitroaniline followed by coupling with salicylic acid. Purification steps include recrystallization from ethanol or aqueous solutions. Characterization requires:
- Melting Point Analysis : Verify purity via a sharp melting point (>250°C, though discrepancies exist; some sources report >300°C) .
- Chromatographic Techniques : Use HPLC-DAD or HPLC-ESI-Q-ToF to confirm molecular identity and detect impurities. Compare retention times and tandem mass spectra with reference data .
- Elemental Analysis : Validate the molecular formula (C₁₃H₉N₃O₅) through combustion analysis .
Q. What analytical techniques are recommended for identifying this compound in complex matrices (e.g., historical pigments)?
- Methodological Answer :
- HPLC-DAD : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve this compound from co-eluting dyes. Monitor absorbance at λ_max ≈ 360–400 nm .
- Raman Spectroscopy : Use laser excitation (e.g., 785 nm) to detect characteristic vibrational bands (e.g., azo group stretching at ~1400 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 286.2 and fragmentation patterns (e.g., loss of NO₂ or COOH groups) .
Q. How should researchers handle solubility challenges when working with this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in alcohols (e.g., ethanol) or alkaline solutions. For experimental reproducibility:
- Prepare stock solutions in ethanol (0.1–1% w/v) and dilute with buffer systems as needed.
- Use sonication (15–30 min) to enhance dissolution.
- Document solvent purity and pH, as these affect spectral properties and reactivity .
Advanced Research Questions
Q. How can researchers address discrepancies in toxicological data for this compound across regulatory frameworks?
- Methodological Answer : Conflicting classifications (e.g., OSHA Category 4 oral toxicity vs. EC non-classification) arise from differing testing protocols. To resolve:
- In Vitro Assays : Conduct MTT assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity.
- Acute Toxicity Studies : Follow OECD Guideline 423 for oral LD₅₀ determination in rodents.
- Review Regulatory Criteria : OSHA prioritizes hazard communication, while EC uses CLP regulation thresholds. Independent validation is critical .
Q. What experimental strategies are effective in studying the photostability of this compound under environmental stressors?
- Methodological Answer :
- Accelerated Aging Tests : Expose samples to UV light (e.g., 365 nm) in climate chambers (25–60°C, 30–80% RH). Monitor degradation via:
- UV-Vis Spectroscopy : Track absorbance decay at λ_max over time.
- LC-MS : Identify photodegradation products (e.g., nitroso derivatives).
- Quantum Chemical Calculations : Use DFT to predict degradation pathways and bond dissociation energies .
Q. How can this compound be used as a pH indicator in non-aqueous systems, and what are the limitations?
- Methodological Answer :
- Indicator Preparation : Immobilize the dye on silica gel or polymer matrices for organic solvent compatibility.
- Calibration : Test colorimetric response in solvents like DMSO or THF across pH 10.5–12.5 (transition range).
- Limitations : Sensitivity decreases in highly viscous or opaque media. Validate with potentiometric pH measurements for accuracy .
Q. What methodologies are recommended for resolving spectral interference when analyzing this compound in mixed-dye systems?
- Methodological Answer :
- Multivariate Analysis : Apply partial least squares (PLS) regression to deconvolute overlapping UV-Vis spectra.
- Second-Derivative Spectroscopy : Enhance resolution of absorption bands in mixtures with alizarin or anthraquinone derivatives.
- Chromatographic Separation : Optimize gradient elution in HPLC to baseline-separate co-eluting dyes .
Q. Data Contradiction Analysis
Q. Why do melting point reports for this compound vary between >250°C and >300°C, and how should researchers validate this property?
- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. To validate:
Properties
IUPAC Name |
2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21/h1-7,17H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJPMMYYRNHJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1033163 | |
Record name | Alizarin Yellow R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1033163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-brown solid; [Merck Index] Dark brown solid; [Sigma-Aldrich MSDS] | |
Record name | Alizarine Yellow R | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11698 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2243-76-7 | |
Record name | Mordant Orange 1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alizarine Yellow R | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alizarin Yellow R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1033163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(p-nitrophenylazo)salicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALIZARINE YELLOW R | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBF2VZO457 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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